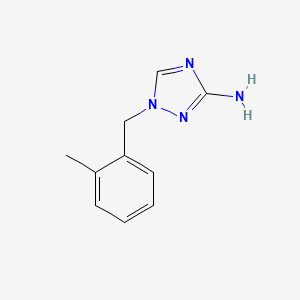

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMGVHCYCVRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427104 | |

| Record name | 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-49-5 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis of 3-amino-1,2,4-triazole derivatives is a key area of research due to their diverse biological activities.[1] This document outlines a robust three-step synthesis commencing from readily available starting materials. The described methodology includes the formation of a key benzylhydrazine intermediate, its subsequent conversion to a hydrazinecarboximidamide, and the final cyclization to the target triazole. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 3-amino-1,2,4-triazole moiety, in particular, is a crucial pharmacophore known to exhibit a range of biological activities. The synthesis of specifically substituted derivatives, such as this compound, is of significant interest for the exploration of new chemical space and the development of novel drug candidates. This guide details a logical and efficient synthetic route to this target compound.

Synthetic Pathway Overview

The can be achieved through a three-step sequence. The overall strategy involves the initial synthesis of the key intermediate, 2-methylbenzylhydrazine. This is followed by the reaction with cyanamide to form N-(2-methylbenzyl)hydrazinecarboximidamide. The final step is the cyclization of this intermediate with a formic acid equivalent to yield the desired 1,2,4-triazole ring.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

An In-Depth Technical Guide to 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the triazole family. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known to be a pharmacophore in a variety of therapeutic agents. This document provides a comprehensive overview of the available chemical and physical properties of this compound, alongside what is known about its synthesis and biological significance. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogues and general principles of 1,2,4-triazole chemistry are also discussed to provide a broader context for researchers.

Core Chemical Properties

A summary of the core chemical identifiers and predicted properties for this compound is presented below. It is important to note that while predicted data provides useful estimates, experimental validation is crucial.

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | PubChem[1] |

| CAS Number | 832740-49-5 | ChemBridge[2] |

| Molecular Formula | C₁₀H₁₂N₄ | PubChem[1] |

| Molecular Weight | 188.23 g/mol | PubChem[1] |

| Predicted Boiling Point | 407.7 ± 48.0 °C | ChemicalBook[3] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | ChemicalBook[3] |

| Predicted XlogP | 1.6 | PubChem[1] |

| SMILES | CC1=CC=CC=C1CN2C=NC(=N2)N | PubChem[1] |

| InChI | InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | PubChem[1] |

| InChIKey | OVXMGVHCYCVRGA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Characterization

A plausible synthetic route, based on established methods for analogous compounds, is outlined below. This serves as a general workflow for researchers aiming to synthesize this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

3-Amino-1,2,4-triazole

-

2-Methylbenzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

Procedure:

-

To a solution of 3-amino-1,2,4-triazole in anhydrous DMF, add a suitable base (e.g., NaH or K₂CO₃) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours to ensure the formation of the corresponding salt.

-

Add a solution of 2-methylbenzyl bromide in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectral Data (Predicted and Analog-Based)

No experimental spectra for this compound were found in the available literature. However, based on the known spectral characteristics of similar 1,2,4-triazole derivatives, the following key features can be anticipated:

¹H NMR:

-

A singlet for the methyl group (CH₃) on the benzyl ring, likely in the range of δ 2.2-2.5 ppm.

-

A singlet for the benzylic methylene protons (CH₂), expected to appear between δ 5.0-5.5 ppm.

-

A broad singlet for the amino protons (NH₂), the chemical shift of which can be variable and may be solvent-dependent.

-

A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons of the 2-methylbenzyl group.

-

A singlet for the C5-H proton of the triazole ring, typically found downfield.

¹³C NMR:

-

A peak for the methyl carbon (CH₃) around δ 18-22 ppm.

-

A peak for the benzylic methylene carbon (CH₂) in the range of δ 45-55 ppm.

-

Aromatic carbon signals between δ 125-140 ppm.

-

Two signals for the triazole ring carbons, with the C3 carbon (attached to the amino group) and the C5 carbon appearing at distinct chemical shifts.

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3100-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C=N and N-N stretching vibrations characteristic of the triazole ring.

-

N-H bending vibrations for the primary amine.

Mass Spectrometry:

-

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 188.23.

-

A prominent fragment ion corresponding to the 2-methylbenzyl cation ([C₈H₉]⁺, m/z = 105) resulting from the cleavage of the bond between the benzyl group and the triazole ring is also anticipated.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been reported in the searched literature, the 1,2,4-triazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 1,2,4-triazole have been reported to exhibit antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.

The potential biological activity of this compound would likely be investigated through a series of in vitro and in vivo assays. A general workflow for such an investigation is depicted below.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also presents data from structurally related compounds to offer valuable context for researchers. Furthermore, a general experimental protocol for the synthesis and characterization of similar N-benzylated aminotriazoles is detailed, providing a foundational methodology for further investigation.

Introduction

This compound belongs to the substituted 1,2,4-triazole class of heterocyclic compounds. The 1,2,4-triazole core is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a 2-methylbenzyl group at the N1 position of the triazole ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physical properties of this compound is crucial for its development in areas such as medicinal chemistry, materials science, and agrochemicals.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes its basic molecular attributes and includes data for the parent compound, 3-amino-1,2,4-triazole, for comparative purposes.

| Property | This compound | 3-Amino-1,2,4-triazole |

| Molecular Formula | C₁₀H₁₂N₄ | C₂H₄N₄ |

| Molecular Weight | 188.23 g/mol | 84.08 g/mol |

| Appearance | Solid (predicted) | White to light yellow powder |

| Melting Point | Data not available | 150-153 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water (280 g/L at 20°C) |

| LogP (Predicted) | 1.67 | -0.9 (experimental) |

| CAS Number | 312546-23-3 | 61-82-5 |

Experimental Protocols

Given the absence of specific published experimental procedures for this compound, a general method for the synthesis and characterization of N-benzylated aminotriazoles is provided below. This protocol is based on established synthetic routes for analogous compounds.

Synthesis of this compound

A common method for the synthesis of N-substituted aminotriazoles involves the alkylation of 3-amino-1,2,4-triazole.

Materials:

-

3-Amino-1,2,4-triazole

-

2-Methylbenzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-amino-1,2,4-triazole in anhydrous DMF, add the base (e.g., potassium carbonate) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a designated period (e.g., 30 minutes) to facilitate the formation of the triazole anion.

-

Slowly add a solution of 2-methylbenzyl chloride in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl linker, the triazole ring proton, and the amine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the compound.

-

Melting Point Determination: The melting point of the purified solid should be measured using a standard melting point apparatus to assess its purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine group and C=N and C-N stretches for the triazole ring.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While specific experimental data remains limited, the provided information on its molecular characteristics and a generalized experimental protocol offer a solid foundation for researchers and drug development professionals. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound, which will be essential for its potential applications in various scientific fields.

Technical Guide: 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

CAS Number: 832740-49-5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic organic compound featuring a 1,2,4-triazole core. This guide consolidates available data on its chemical properties, potential synthesis, and predicted biological significance based on related structures, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 832740-49-5 | N/A |

| Molecular Formula | C₁₀H₁₂N₄ | N/A |

| Molecular Weight | 188.23 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted LogP | 1.5 - 2.5 | N/A |

| Predicted Solubility | Moderately soluble in polar organic solvents | N/A |

| Predicted Boiling Point | > 300 °C | N/A |

| Predicted Melting Point | 150 - 170 °C | N/A |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of 3-amino-1,2,4-triazoles, a plausible synthetic route can be proposed. A common and efficient method involves the cyclization of a substituted aminoguanidine derivative.[1][2]

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-methylbenzylhydrazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of N'-(2-methylbenzyl)-hydrazinecarboximidamide

-

To a stirred solution of 2-methylbenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a solution of cyanamide (1.1 eq) in water.

-

Acidify the mixture with a catalytic amount of a strong acid (e.g., HCl).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form this compound

-

Suspend the N'-(2-methylbenzyl)-hydrazinecarboximidamide (1.0 eq) in formic acid (excess).

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (on benzyl) | 2.2 - 2.4 | s |

| CH₂ (benzyl) | 5.3 - 5.5 | s |

| Aromatic-H (benzyl) | 7.1 - 7.4 | m |

| NH₂ (amine) | 5.0 - 6.0 | br s |

| C-H (triazole) | 8.0 - 8.3 | s |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on benzyl) | 18 - 20 |

| CH₂ (benzyl) | 48 - 52 |

| Aromatic C (benzyl) | 125 - 138 |

| C5 (triazole) | 145 - 150 |

| C3 (triazole) | 155 - 160 |

Potential Biological Activity and Signaling Pathways

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3] The biological activities of this compound have not been specifically reported, but based on analogous structures, it may act as an inhibitor of various enzymes and signaling pathways.

Potential Therapeutic Targets

-

Enzyme Inhibition: Many 1,2,4-triazole derivatives are known to inhibit enzymes such as kinases, cytochrome P450 enzymes, and histone deacetylases.[4] For instance, certain triazole compounds have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.[4]

-

Signaling Pathway Modulation: The WNT/β-catenin and Hippo signaling pathways, which are crucial in development and disease, have been shown to be modulated by 1,2,4-triazole-based compounds.[5] Inhibition of tankyrase, a key regulator of the WNT pathway, by triazole derivatives has been reported.[5]

Caption: Potential signaling pathways inhibited by 1,2,4-triazole derivatives.

General Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach to assess the biological activity of this compound.

References

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Disclaimer: Publicly available scientific literature and databases lack specific experimental data, including quantitative biological assays, detailed experimental protocols, and defined signaling pathways for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This guide, therefore, provides a comprehensive overview based on established knowledge of the broader class of 1,2,4-triazole derivatives, including general synthesis strategies, known biological activities of related compounds, and a plausible, albeit unconfirmed, mechanism of action.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with an amine group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. These activities include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound suggests its potential for biological activity, making it a molecule of interest for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine | PubChem |

| CAS Number | 832740-49-5 | ChemBridge |

| Molecular Formula | C10H12N4 | PubChem[3] |

| Molecular Weight | 188.23 g/mol | Santa Cruz Biotechnology[4] |

| Predicted XlogP | 1.6 | PubChemLite[3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of 1-substituted-1H-1,2,4-triazol-3-amines. A common and efficient method involves the cyclization of a substituted hydrazinecarboximidamide derivative.[5]

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Postulated synthesis workflow for this compound.

General Experimental Protocol for Synthesis of 1-Substituted-1H-1,2,4-triazol-3-amines

The following is a generalized experimental protocol based on established literature for similar compounds.[5]

-

Formation of the Hydrazinecarboximidamide Intermediate:

-

A solution of the substituted hydrazine (e.g., 2-methylbenzyl hydrazine) in a suitable solvent (e.g., ethanol) is prepared.

-

An aqueous solution of cyanamide is added dropwise to the hydrazine solution at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The solvent is removed under reduced pressure, and the crude intermediate is purified, typically by recrystallization.

-

-

Cyclization to the 1,2,4-Triazole Ring:

-

The purified hydrazinecarboximidamide intermediate is suspended in a formic acid equivalent, such as triethyl orthoformate.

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid) may be added.

-

The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess reagent is removed under vacuum.

-

The resulting crude product is purified by column chromatography on silica gel.

-

-

Characterization:

-

The structure of the final product is confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Biological Activities and Potential Mechanism of Action

While no specific biological data for this compound has been reported, the 1,2,4-triazole scaffold is a cornerstone of many antifungal agents.[6] A prominent example is the class of azole antifungals, which includes drugs like fluconazole and itraconazole.[1]

Potential Antifungal Activity

Many antifungal 1,2,4-triazole derivatives function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Postulated Signaling Pathway (Antifungal Mechanism)

The following diagram illustrates the generally accepted mechanism of action for azole antifungal drugs, which represents a plausible, though unconfirmed, pathway for this compound.

Caption: Hypothesized mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Other Potential Biological Activities

The 1,2,4-triazole nucleus is associated with a broad spectrum of pharmacological effects. Therefore, this compound could potentially be investigated for other activities, including:

-

Anticancer: Some 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines.[1]

-

Antibacterial: The triazole ring is present in some antibacterial agents.

-

Anti-inflammatory: Certain triazole compounds have demonstrated anti-inflammatory properties.

Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives

As no quantitative data is available for the title compound, the following table presents data for other 1,2,4-triazole derivatives to exemplify the types of assays and values reported in the literature for this class of compounds.

| Compound | Biological Activity | Assay | Value | Reference |

| Compound 112c (a 1,2,4-triazole derivative) | Anticancer | IC50 against HCT 116 cell line | 4.363 µM | --INVALID-LINK--[1] |

| Compound 8d (a 1,2,4-triazole derivative) | Antifungal | EC50 against Physalospora piricola | 10.808 µg/mL | --INVALID-LINK--[7] |

| Compound 8k (a 1,2,4-triazole derivative) | Antifungal | EC50 against Physalospora piricola | 10.126 µg/mL | --INVALID-LINK--[7] |

Conclusion and Future Directions

This compound is a compound of interest due to its chemical structure, which incorporates the versatile 1,2,4-triazole pharmacophore. While there is a lack of specific research on this molecule, the extensive literature on related compounds suggests its potential as a candidate for biological screening, particularly for antifungal activity.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound.

-

Conducting in vitro and in vivo studies to determine its biological activity profile, including antimicrobial and anticancer screening.

-

If significant activity is observed, further studies should be undertaken to elucidate its mechanism of action and identify its molecular targets.

This foundational work would be essential to determine the therapeutic potential of this compound and to guide the design of future derivatives with improved potency and selectivity.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. PubChemLite - this compound (C10H12N4) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Determination of the Molecular Weight of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. An accurate determination of its molecular weight is a fundamental prerequisite for its characterization, synthesis, and quantitative analysis. This document provides a comprehensive overview of the molecular weight of this compound, including its elemental composition, calculation, and a detailed experimental protocol for its verification via mass spectrometry.

Molecular Formula and Composition

The molecular formula for this compound is C₁₀H₁₂N₄.[1][2] This formula dictates the precise number of atoms of each element within a single molecule, which is the basis for calculating the molecular weight.

Data Presentation: Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.[3]

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | ~12.011[4][5][6] | 120.11 |

| Hydrogen | H | 12 | ~1.008[7][8][9][10][11] | 12.096 |

| Nitrogen | N | 4 | ~14.007[12][13][14][15][16] | 56.028 |

| Total | 188.234 |

The calculated molecular weight of this compound is approximately 188.23 g/mol .[1][2]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard method for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

4.1 Objective: To experimentally verify the molecular weight of this compound.

4.2 Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for acidification of the mobile phase)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

4.3 Instrumentation:

-

High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Syringe pump or liquid chromatography system for sample introduction.

4.4 Sample Preparation:

-

Prepare a stock solution of the analyte by dissolving 1 mg of this compound in 1 mL of methanol.

-

Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water.

-

Acidify the working solution by adding 0.1% (v/v) formic acid to facilitate protonation.

4.5 Mass Spectrometer Setup and Calibration:

-

Set the ESI source to positive ion mode, as the amine and triazole functionalities are readily protonated.

-

Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

-

Calibrate the mass spectrometer using a suitable calibrant solution across the desired mass range to ensure high mass accuracy.

4.6 Data Acquisition:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

The expected primary ion to be observed is the protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z value of approximately 189.24.

4.7 Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

-

Determine the monoisotopic mass from the high-resolution data.

-

Subtract the mass of a proton (approximately 1.007 amu) from the observed m/z of the [M+H]⁺ ion to determine the experimental molecular weight of the neutral molecule.

-

Compare the experimental molecular weight with the calculated theoretical molecular weight.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for molecular weight calculation and the experimental process of mass spectrometry.

Caption: Logical workflow for calculating molecular weight.

Caption: Experimental workflow for ESI-MS analysis.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. youtube.com [youtube.com]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. Nitrogen - Wikipedia [en.wikipedia.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Crystal Structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The therapeutic potential of 1,2,4-triazole derivatives has established them as a significant scaffold in medicinal chemistry and drug development. Their diverse biological activities, including antifungal, antiviral, and anticancer properties, are intrinsically linked to their three-dimensional molecular architecture and the intermolecular interactions that govern their crystal packing. This technical guide aims to provide a comprehensive analysis of the crystal structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. However, a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the experimental single-crystal X-ray structure of this specific compound has not been reported or is not publicly accessible.

In light of the absence of experimental data for the target compound, this guide will instead focus on a closely related analogue, 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione , for which a complete crystal structure is available. This analogue shares the key 2-methylbenzyl and 1,2,4-triazole moieties, providing valuable insights into the probable structural characteristics, molecular geometry, and intermolecular interactions that could be anticipated for this compound. The experimental details and structural data presented herein are derived from the crystallographic study of this analogue and are intended to serve as a predictive model and a methodological reference for researchers working with this class of compounds.

Molecular Structure and Conformation

The molecular structure of the analogue comprises a 1,2,4-triazole ring substituted with a 2-methylbenzyl group, a 4-chlorobenzylideneamino group, and a thione group. The core 1,2,4-triazole ring is nearly planar. The 2-methylbenzyl and the 4-chlorophenyl rings are not coplanar with the central triazole ring, adopting specific dihedral angles that minimize steric hindrance.

Table 1: Selected Bond Lengths and Angles (for the analogue)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| S1-C5 | 1.675(2) | N2-C5-N3 | 108.9(2) |

| N1-C5 | 1.383(3) | C5-N3-N4 | 104.2(2) |

| N1-N2 | 1.391(3) | C3-N4-N3 | 111.4(2) |

| N2-C3 | 1.293(3) | N2-C3-N4 | 111.5(2) |

| C3-N4 | 1.385(3) | C3-N2-N1 | 104.0(2) |

| N3-C5 | 1.369(3) | C5-N1-N2 | 111.4(2) |

| C3-C9 | 1.479(4) | ||

| N4-N5 | 1.386(3) |

| N5-C16 | 1.280(3) | | |

Data presented is for 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione and serves as a reference.

Crystallographic Data

The analogue crystallizes in the monoclinic space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in the table below.

Table 2: Crystal Data and Structure Refinement Details (for the analogue)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₅ClN₄S |

| Formula weight | 342.84 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.4821(9) Å, α = 90°b = 6.8479(4) Å, β = 100.443(6)°c = 18.4895(12) Å, γ = 90° |

| Volume | 1678.75(18) ų |

| Z | 4 |

| Density (calculated) | 1.356 Mg/m³ |

| Absorption coefficient | 0.359 mm⁻¹ |

| F(000) | 712 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.08 to 26.00° |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.128 |

Intermolecular Interactions and Crystal Packing

The crystal packing of the analogue is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. The most prominent interactions are N—H···S hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further connected through C—H···π interactions, forming a three-dimensional supramolecular architecture. The presence of the amino group in the target molecule, this compound, would likely lead to a different hydrogen bonding network, potentially involving N—H···N interactions, which are common in related triazole structures.

Caption: Predicted intermolecular interactions for this compound.

Experimental Protocols

While the specific crystallization protocol for this compound is not available, a general procedure for the synthesis and crystallization of related 1,2,4-triazole derivatives can be outlined.

Synthesis of 1,2,4-Triazole Precursors

The synthesis of 3-amino-1,2,4-triazole derivatives often involves the cyclization of an appropriate aminoguanidine derivative with a carboxylic acid or its derivative. The introduction of the 2-methylbenzyl group can be achieved by N-alkylation of the triazole ring.

Caption: General synthetic workflow for 1-substituted 3-amino-1,2,4-triazoles.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for this class of compounds include ethanol, methanol, acetonitrile, and dimethylformamide. The choice of solvent can significantly influence the crystal packing and, in some cases, lead to the formation of different polymorphs.

Conclusion

Although the experimental crystal structure of this compound is not currently available in the public domain, analysis of a closely related analogue provides significant predictive insights into its likely molecular and supramolecular chemistry. The shared 2-methylbenzyl and 1,2,4-triazole motifs suggest a non-planar molecular conformation. The crystal packing is expected to be dominated by hydrogen bonding involving the amine group and the triazole nitrogen atoms, supplemented by weaker C-H···π interactions. The synthesis would likely proceed through standard methods for 1,2,4-triazole formation followed by N-alkylation. The data and protocols presented in this guide offer a valuable starting point for researchers and drug development professionals interested in the structural and synthetic aspects of this important class of heterocyclic compounds. Further experimental work is required to elucidate the precise crystal structure of the title compound and to fully understand its solid-state properties.

Spectroscopic and Structural Elucidation of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

Introduction: 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of biologically active molecules.[1][2] The 3-amino-1,2,4-triazole motif is a valuable pharmacophore, known to enhance physicochemical properties such as solubility and bioavailability.[3] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural confirmation in various research and development stages.

This technical guide provides a detailed overview of the mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for this compound. It also outlines the general experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (Molecular Formula: C₁₀H₁₂N₄) is 188.1062 Da.[4] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are crucial for its identification in different mass spectrometric conditions.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.11348 |

| [M+Na]⁺ | 211.09542 |

| [M+K]⁺ | 227.06936 |

| [M+NH₄]⁺ | 206.14002 |

| [M-H]⁻ | 187.09892 |

| [M+HCOO]⁻ | 233.10440 |

| [M+CH₃COO]⁻ | 247.12005 |

| [M]⁺ | 188.10565 |

| Data sourced from PubChem.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | Triazole C5-H |

| ~7.1-7.3 | m | 4H | Aromatic C-H |

| ~5.2-5.4 | s | 2H | -CH₂- (benzyl) |

| ~5.0-5.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ (methyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~156-158 | Triazole C3-NH₂ |

| ~150-152 | Triazole C5 |

| ~136-138 | Aromatic C (quaternary, C-CH₃) |

| ~132-134 | Aromatic C (quaternary, C-CH₂) |

| ~125-131 | Aromatic CH |

| ~50-52 | -CH₂- (benzyl) |

| ~18-20 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary amine, two bands) |

| 3150-3100 | Medium | C-H stretch (aromatic & triazole) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1580 | Strong | N-H bend (primary amine) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1550-1480 | Medium | C=N stretch (triazole ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 910-665 | Strong, Broad | N-H wag (primary amine) |

| General IR data for amines and triazoles were referenced.[5][6] |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][7] The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Mass Spectrometry

Mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[7][8] The sample is dissolved in a suitable solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.[8] The instrument is typically operated in a positive or negative ion scanning mode over a mass range of m/z 100–1000.[8]

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using an FT-IR spectrometer.[1][9] For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The logical relationship for its development as a potential therapeutic agent is outlined below.

Caption: Logical pathway for drug development.

References

- 1. ijrpc.com [ijrpc.com]

- 2. ripublication.com [ripublication.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. PubChemLite - this compound (C10H12N4) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. The guide includes a comprehensive table of predicted chemical shifts, splitting patterns, and coupling constants, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from spectral data of analogous compounds, including 1-(2-methylbenzyl)-1H-benzo[d][1]triazole for the substituted benzyl moiety and various 3-amino-1,2,4-triazole derivatives for the heterocyclic core. The spectrum is expected to be recorded in a common deuterated solvent such as DMSO-d₆, which can solvate the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 (Triazole ring) | ~ 8.0 - 8.5 | Singlet (s) | - | 1H |

| Aromatic-H (benzyl) | ~ 7.1 - 7.4 | Multiplet (m) | - | 4H |

| -NH₂ (amino group) | ~ 5.2 - 5.8 | Broad Singlet (br s) | - | 2H |

| -CH₂- (benzyl) | ~ 5.3 - 5.5 | Singlet (s) | - | 2H |

| -CH₃ (methyl) | ~ 2.3 - 2.5 | Singlet (s) | - | 3H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and is expected to appear as a broad singlet that can exchange with D₂O.

Structural and Workflow Visualizations

To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated using the DOT language.

References

A Comprehensive Technical Guide to the 13C NMR Spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This document offers predicted 13C NMR chemical shifts, a detailed experimental protocol for acquiring the spectrum, and structural visualizations to aid in the characterization of this and related compounds. Given the importance of the 1,2,4-triazole motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and quality control in drug discovery and development.

Predicted 13C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) | Justification |

| C3 (Triazole) | ~157 | The C3 carbon, attached to the amino group, is expected to be significantly downfield.[1][3] |

| C5 (Triazole) | ~161 | The C5 carbon of the triazole ring typically appears at a lower field than C3.[1][3] |

| CH2 (Benzyl) | ~50-60 | The methylene bridge carbon is influenced by the adjacent aromatic and triazole rings. |

| C (Aromatic, Quaternary) | ~136 | The quaternary carbon of the benzyl group to which the methyl group is attached.[4] |

| C (Aromatic, Quaternary) | ~133 | The quaternary carbon of the benzyl group to which the methylene group is attached.[4] |

| CH (Aromatic) | ~126-131 | Aromatic carbons of the benzyl group will appear in this characteristic range.[4][6] |

| CH3 (Methyl) | ~19-22 | The methyl group carbon on the benzyl ring is expected in the aliphatic region.[4][6] |

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.

Experimental Protocol for 13C NMR Spectroscopy

A standard and reliable protocol for obtaining a high-quality 13C NMR spectrum of this compound is detailed below. This protocol is designed to be broadly applicable for most modern NMR spectrometers.[7][8]

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

-

Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum.

-

Typical acquisition parameters for a 400 MHz spectrometer include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (ns): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform a baseline correction to ensure a flat baseline.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For DMSO-d6, the center of the septet is at 39.52 ppm.

-

Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR.

-

Pick and label the peaks with their corresponding chemical shifts.

Structural Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

FT-IR Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous structures found in scientific literature.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb radiation at characteristic wavenumbers. An FT-IR spectrometer measures this absorption, generating a unique spectral fingerprint of the molecule. In drug development, FT-IR is invaluable for structural elucidation, purity assessment, and monitoring of chemical reactions.

Predicted FT-IR Spectral Data for this compound

The structure of this compound comprises a 1,2,4-triazole ring, a primary amine group, a benzyl group with a methyl substituent, and a methylene bridge. The expected FT-IR absorption bands for this molecule are summarized in the table below. This data is compiled from spectroscopic studies of similar 1,2,4-triazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 - 3250 | Strong, Broad | N-H (Amine) | Symmetric & Asymmetric Stretching |

| 3150 - 3050 | Medium | C-H (Aromatic) | Stretching |

| 3100 - 3000 | Medium | C-H (Triazole Ring) | Stretching |

| 2960 - 2850 | Medium | C-H (Aliphatic - CH₃, CH₂) | Stretching |

| 1650 - 1600 | Strong | N-H (Amine) | Scissoring (Bending) |

| 1610 - 1580 | Medium to Strong | C=N (Triazole Ring) | Stretching |

| 1590 - 1450 | Medium to Strong | C=C (Aromatic Ring) | Stretching |

| 1470 - 1430 | Medium | C-H (Aliphatic - CH₃, CH₂) | Bending |

| 1380 - 1340 | Medium | C-N (Triazole Ring) | Stretching |

| 1300 - 1200 | Medium | C-N (Amine) | Stretching |

| 900 - 675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Interpretation of the Predicted Spectrum

The FT-IR spectrum of this compound is expected to exhibit several key features:

-

N-H Stretching: A prominent broad absorption band in the region of 3350-3250 cm⁻¹ is anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The broadness of this peak is due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3150-3050 cm⁻¹ range. The C-H stretching of the triazole ring will likely be observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be visible between 2960 and 2850 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine group is predicted to cause a strong absorption in the 1650-1600 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring are expected to produce strong bands between 1610 and 1580 cm⁻¹. Aromatic C=C stretching vibrations will also appear in the 1590-1450 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. This includes C-H bending vibrations of the aliphatic groups (1470-1430 cm⁻¹), C-N stretching of the triazole ring (1380-1340 cm⁻¹) and the amine group (1300-1200 cm⁻¹), and out-of-plane C-H bending of the aromatic ring (900-675 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-substituted 3-amino-1,2,4-triazoles involves the reaction of a corresponding isothiocyanate with aminoguanidine.

Materials:

-

2-Methylbenzyl isothiocyanate

-

Aminoguanidine bicarbonate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A solution of 2-methylbenzyl isothiocyanate (1 equivalent) in ethanol is added dropwise to a stirred suspension of aminoguanidine bicarbonate (1 equivalent) in ethanol at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting residue is treated with a solution of hydrochloric acid and heated to reflux for 2-3 hours to facilitate cyclization.

-

The mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Mass Spectrometry of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The content is curated for professionals in research, science, and drug development to aid in the identification, characterization, and structural elucidation of this and similar compounds.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1] Understanding the mass spectrometric fragmentation patterns of this compound is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring. This guide outlines the probable fragmentation pathways under common ionization techniques and provides standardized experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric fragmentation of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents, as well as the ionization method employed.[1] For this compound, the fragmentation is expected to be driven by the lability of the benzyl-triazole bond and cleavages within the triazole ring.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[2] Subsequent fragmentation can be induced by increasing the fragmentor voltage.[1]

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 189.1135 | [C₁₀H₁₃N₄]⁺ | Protonated molecule [M+H]⁺ |

| 105.0702 | [C₈H₉]⁺ | 2-methylbenzyl cation |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of 2-methylbenzyl) |

| 84.0454 | [C₂H₅N₄]⁺ | Protonated 1H-1,2,4-triazol-3-amine |

Electron Ionization (EI)

Electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation, providing detailed structural information.[1] Under EI-MS, 1,2,4-triazole derivatives frequently undergo ring cleavage.[1]

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 188.1062 | [C₁₀H₁₂N₄]⁺˙ | Molecular ion [M]⁺˙ |

| 105.0702 | [C₈H₉]⁺ | 2-methylbenzyl cation (base peak) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion |

| 67.0348 | [C₂H₃N₃]⁺˙ | Fragment from triazole ring cleavage |

| 42.0216 | [CH₂N₂]⁺˙ | Fragment from triazole ring cleavage |

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound.

Sample Preparation for ESI-MS

For accurate mass analysis, proper sample preparation is critical to avoid contamination and ensure optimal ionization.[3]

-

Dissolution: Dissolve the sample in an organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[3]

-

Dilution: Take a 10 µL aliquot of the stock solution and dilute it with 1 mL of a suitable solvent system, typically a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[1][3] The final concentration should be in the range of 1-10 µg/mL.[3]

-

Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the analysis of complex mixtures, coupling liquid chromatography with mass spectrometry is recommended.[4]

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Column: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.[1]

Mass Spectrometer Parameters (ESI)

-

Ion Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive ion mode.[1]

-

Capillary Voltage: 3500-4500 V.[1]

-

Drying Gas: Nitrogen at a flow rate of 8-12 L/min.[1]

-

Gas Temperature: 300-350 °C.

-

Fragmentor Voltage: This can be varied (e.g., 70-200 V) to induce fragmentation and obtain MS/MS spectra.[1]

-

Scan Range: m/z 50-500.

Fragmentation Pathways and Logical Relationships

The fragmentation of this compound is expected to follow logical pathways that can be visualized to aid in the interpretation of the mass spectrum.

Caption: Proposed ESI-MS fragmentation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. biocompare.com [biocompare.com]

solubility of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in different solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest within pharmaceutical research and development. Understanding its solubility in various solvents is a critical preliminary step in drug discovery and formulation, influencing bioavailability, process development, and ultimate therapeutic efficacy. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound.

While general information regarding the compound's availability for research exists[1][2][3][4], specific experimental solubility values, detailed protocols for their determination, and associated signaling pathways are not presently documented in the accessible literature.

This guide will, therefore, outline the general methodologies and theoretical considerations for determining the solubility of similar triazole derivatives, providing a framework for researchers to conduct their own investigations.

I. General Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. For a novel compound like this compound, a common and reliable method is the static gravimetric method. This technique involves achieving a solid-liquid equilibrium at a constant temperature and then measuring the composition of the saturated solution.

A. Static Gravimetric Method Workflow

The following diagram illustrates a typical workflow for determining solubility using the static gravimetric method.

Caption: Workflow for the static gravimetric solubility determination method.

B. Materials and Reagents

-

Solute: this compound (high purity)

-

Solvents: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Equipment: Jacketed glass vessels, thermostatic water bath, magnetic stirrer, analytical balance, calibrated pipettes, drying oven.

C. Procedure

-

An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature.

-

The suspension is continuously agitated using a magnetic stirrer for a sufficient time to ensure that solid-liquid equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to settle.

-

A known volume of the clear supernatant is carefully removed.

-

The solvent is evaporated from the sample, and the mass of the remaining solid is determined using an analytical balance.

-

The solubility is then calculated based on the mass of the dissolved solid and the volume of the solvent.

II. Factors Influencing Solubility

The solubility of a compound is influenced by several factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

Caption: Key factors influencing the solubility of a compound.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a key consideration. The polarity of this compound will dictate its preference for polar or non-polar solvents.

-

pH: For solubility in aqueous solutions, the pH can have a significant impact if the compound has ionizable groups. The amine group in the triazole ring suggests that solubility will be pH-dependent.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

III. Data Presentation

While no specific data is available for this compound, any experimentally determined solubility data should be presented in a clear and structured format for easy comparison. An example of a suitable table is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction) |

| Water | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

IV. Signaling Pathways

Currently, there is no information in the public domain linking this compound to any specific signaling pathways. Identifying such pathways would require extensive biological screening and mechanism-of-action studies.

V. Conclusion and Future Work

There is a clear gap in the scientific literature regarding the solubility of this compound. This technical guide provides a foundational framework for researchers to undertake these crucial experiments. The systematic determination of its solubility in a range of pharmaceutically relevant solvents at various temperatures is a necessary first step for any further development of this compound. Future work should focus on generating this empirical data and subsequently exploring its biological activity and potential therapeutic applications.

References

A Technical Guide to the Potential Biological Activity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a versatile core for the development of therapeutic agents.[1][3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and anticonvulsant effects.[4][5][6] The biological activity is often dictated by the nature and position of substituents on the triazole ring.

The subject of this guide, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, possesses a 2-methylbenzyl group at the N1 position and an amine group at the C3 position. These features suggest the potential for this molecule to engage with biological targets and exhibit therapeutic effects, particularly in oncology and infectious diseases.

Potential Anticancer Activity

Derivatives of 1,2,4-triazole are well-documented for their anticancer properties, acting through various mechanisms of action.[1][7]

Hypothesized Mechanisms of Action

Based on related compounds, this compound could potentially exert anticancer effects through:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[7]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 1,2,4-triazole compounds have been found to inhibit tubulin polymerization.[7]

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways.[1]

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of anticancer potential is typically performed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.[10]

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on activities reported for other 1,2,4-triazole derivatives.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

| HT-1080 | Fibrosarcoma | 25.4 |

Visualization: Potential Anticancer Signaling Pathways